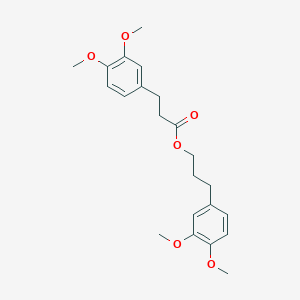![molecular formula C24H19N7S B1244722 4-({[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1244722.png)
4-({[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[3-(4-methylphenyl)-1-phenyl-4-pyrazolyl]methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione is a member of pyrazoles and a ring assembly.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound 4-({[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been synthesized through various processes. For example, Nayak and Poojary (2019) describe the synthesis of a similar compound, 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, with an 80% yield. This synthesis involved treatment with 3,4-dimethoxybenzaldehyde in ethanol in the presence of acetic acid. The product was characterized by elemental analyses, mass spectrometry, FT-IR, 1H, and 13C-NMR spectroscopy (Nayak & Poojary, 2019).
Docking Studies and Biological Activity
Docking studies have been conducted to understand the binding interactions of these compounds with biological receptors. For instance, Nayak and Poojary (2020) conducted docking studies of similar compounds with prostaglandin D2 synthase (PGDS). These studies provided insights into their possible inhibitory action and suggested potential biological activity. Additionally, these compounds showed good antibacterial activity against various bacteria such as Staphylococcus aureus and Escherichia coli (Nayak & Poojary, 2020).
Structural Studies
Structural studies of 1,2,4-triazole derivatives, which include the mentioned compound, have been performed using techniques like X-ray diffraction. These studies help in understanding the molecular and supramolecular assembly of the crystals, which is crucial for their application in various fields. For example, Artime et al. (2018) conducted a structural study of three 1,2,4-triazole derivatives, providing detailed insights into their molecular structures (Artime et al., 2018).
Antimicrobial Activity
Several 1,2,4-triazole derivatives, including compounds similar to the one , have been synthesized and evaluated for their antimicrobial activities. These studies have demonstrated that these compounds exhibit good or moderate antimicrobial activity against a range of microorganisms. Such findings are essential for developing new antimicrobial agents (Bayrak et al., 2009).
Eigenschaften
Molekularformel |
C24H19N7S |
|---|---|
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
4-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C24H19N7S/c1-17-7-9-18(10-8-17)22-20(16-30(29-22)21-5-3-2-4-6-21)15-26-31-23(27-28-24(31)32)19-11-13-25-14-12-19/h2-16H,1H3,(H,28,32)/b26-15+ |
InChI-Schlüssel |
LLCAFOHVAONHIC-CVKSISIWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=N/N3C(=NNC3=S)C4=CC=NC=C4)C5=CC=CC=C5 |
SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=NN3C(=NNC3=S)C4=CC=NC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=NN3C(=NNC3=S)C4=CC=NC=C4)C5=CC=CC=C5 |
Löslichkeit |
0.4 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



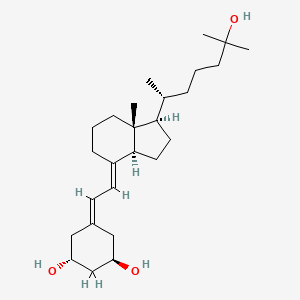

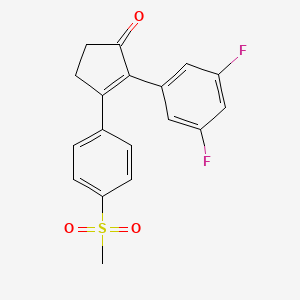
![(2S)-3-[4-(4-carbamoylpiperidine-1-carbonyl)oxyphenyl]-2-[[(2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoyl]amino]propanoic acid](/img/structure/B1244644.png)
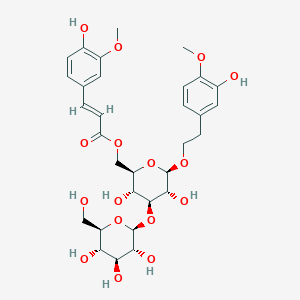
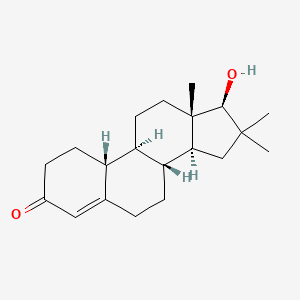
![methyl (1R,12S)-4-methyl-7-oxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-3-carboxylate](/img/structure/B1244651.png)
![3-oxo-3-[[(12E,14E,22E)-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-17-[(E)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]propanoic acid](/img/structure/B1244652.png)
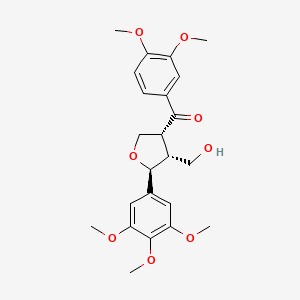

![[[(1S)-2-dibenzofuran-3-yl-1-(2H-tetrazol-5-yl)ethyl]amino]methylphosphonic acid](/img/structure/B1244655.png)

![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-2,6-difluoro-benzoic acid](/img/structure/B1244660.png)
